molecular formula C9H7BrO2 B8579158 1(3H)-Isobenzofuranone, 6-bromo-3-methyl-

1(3H)-Isobenzofuranone, 6-bromo-3-methyl-

Cat. No. B8579158
M. Wt: 227.05 g/mol
InChI Key: BZPQNANVZDTLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(3H)-Isobenzofuranone, 6-bromo-3-methyl- is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(3H)-Isobenzofuranone, 6-bromo-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 6-bromo-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

6-bromo-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5H,1H3

InChI Key

BZPQNANVZDTLMK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

58.25 g of 6-amino-3-methylphtalide (3-4) was dissolved in 1.5 l of 4.7% hydrobromic acid and 405.60 g of copper (II) bromide was added thereto, and under cooling with ice, 400 ml of aqueous solution of 41.92 g of sodium nitrite was dropped thereto. The resulting mixture was stirred at the same temperature for 2 hours and then stirred at a room temperature for 15 hours, and thereafter, extracted with chloroform. The resulting organic layer was washed with saturated sodium bicarbonate solution and saturated salt water in order, and dried over anhydrous magnesium sulfate, and thereafter, the solvent was distilled off under reduced pressure, the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) to obtain 71.56 g of 6-bromo-3-methylphtalide (3-5).
Quantity
58.25 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
41.92 g
Type
reactant
Reaction Step Two
Quantity
405.6 g
Type
catalyst
Reaction Step Three

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